

Vercirnon's Cross-Reactivity Profile: A Comparative Analysis with Other Chemokine Receptors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Vercirnon

Cat. No.: B1683812

[Get Quote](#)

For Immediate Release

[City, State] – [Date] – This comprehensive guide provides a detailed comparison of the cross-reactivity of **Vercirnon**, a potent and selective antagonist of the C-C chemokine receptor 9 (CCR9), with other human chemokine receptors. This document is intended for researchers, scientists, and drug development professionals interested in the selectivity and off-target profile of **Vercirnon**. All data is supported by detailed experimental protocols and visual representations of key biological pathways.

Vercirnon (also known as CCX282-B or GSK1605786) is a small molecule inhibitor that targets CCR9, a key receptor involved in the migration of lymphocytes to the small intestine.^[1] Its high affinity and selectivity for CCR9 have made it a subject of interest for inflammatory bowel disease.^[2] Understanding the cross-reactivity of **Vercirnon** is crucial for predicting its potential off-target effects and for the development of next-generation chemokine receptor antagonists.

Executive Summary of Vercirnon's Selectivity

Vercirnon demonstrates exceptional selectivity for CCR9. It binds to a unique intracellular allosteric site on the receptor, thereby preventing G-protein coupling and β -arrestin recruitment.^{[1][3]} This mechanism of action contributes to its high potency and selectivity. While **Vercirnon** exhibits negligible binding to a wide range of other chemokine receptors, it shows moderate cross-reactivity with CCR7.

Comparative Binding Affinity of Vercirnon

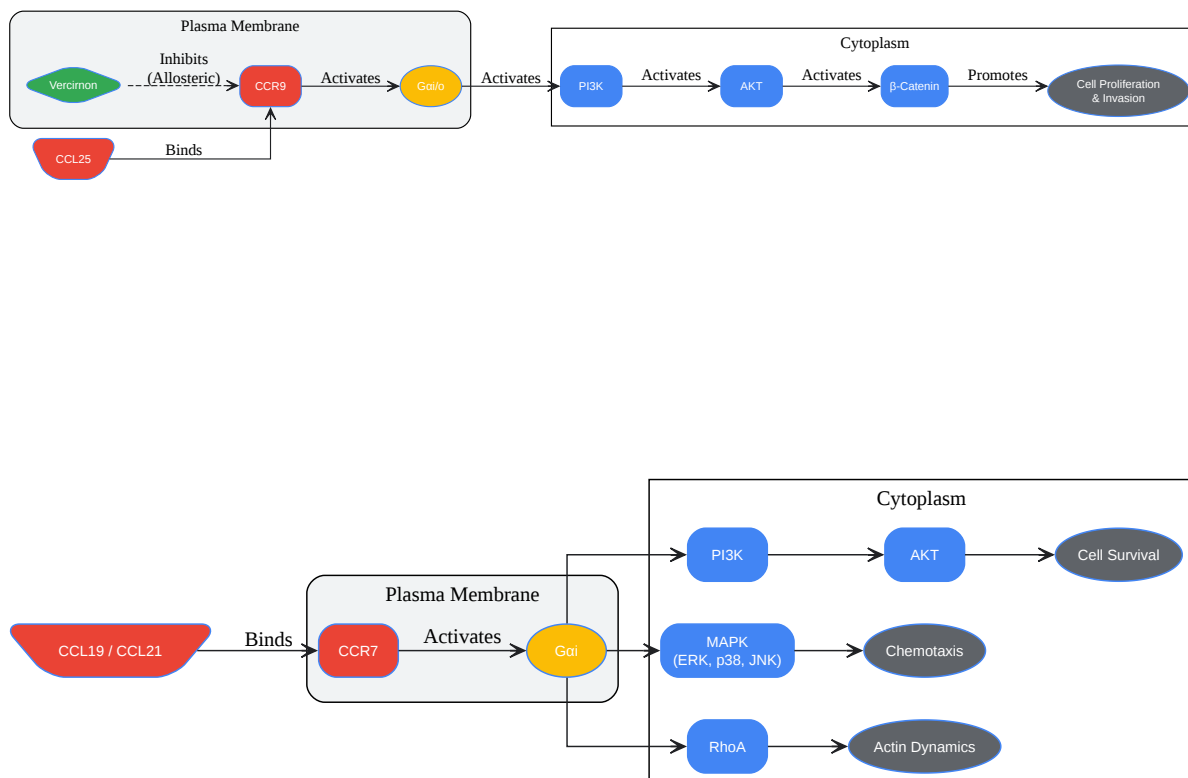
The following table summarizes the binding affinity and functional inhibition of **Vercirnon** across a panel of human chemokine receptors. The data clearly illustrates the high selectivity of **Vercirnon** for CCR9.

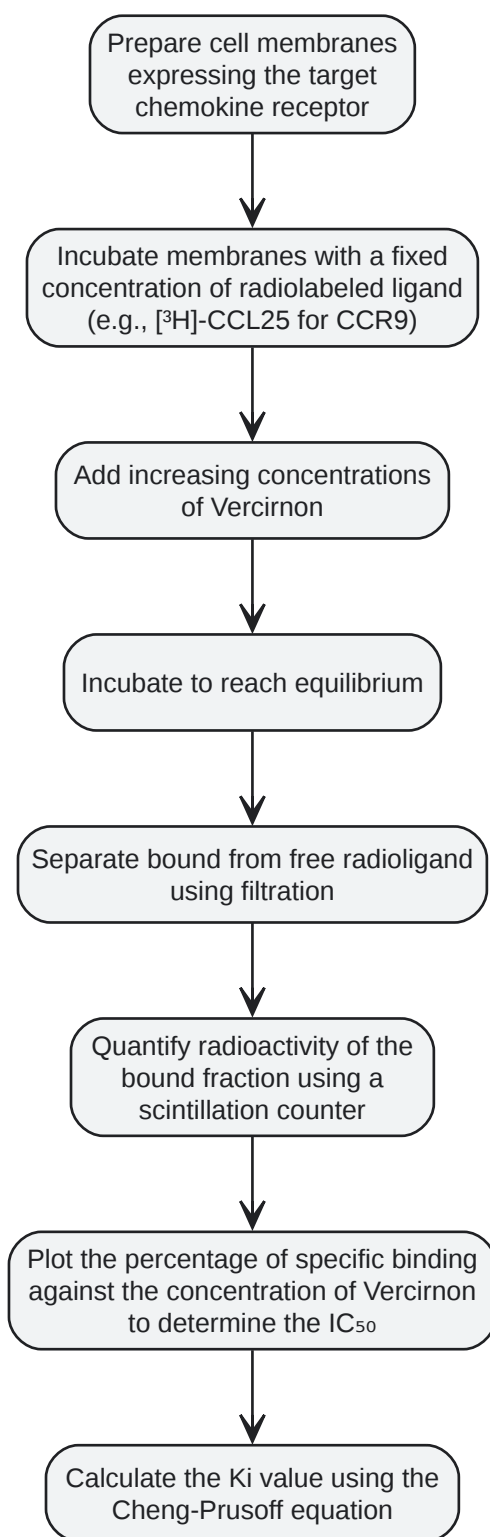
Chemokine Receptor	Binding Affinity (K _i)	Functional Inhibition (IC ₅₀)	Assay Type
CCR9	1.1–2.35 nM	3.4 - 5.4 nM	Radioligand Displacement, Ca ²⁺ Mobilization, Chemotaxis
CCR7	Not Reported	~250 nM	Functional Assay
CCR1	>10,000 nM	>10,000 nM	Radioligand Displacement
CCR2	>10,000 nM	>10,000 nM	Radioligand Displacement
CCR3	>10,000 nM	>10,000 nM	Radioligand Displacement
CCR4	>10,000 nM	>10,000 nM	Radioligand Displacement
CCR5	>10,000 nM	>10,000 nM	Radioligand Displacement
CXCR3	>10,000 nM	>10,000 nM	Radioligand Displacement
CXCR4	>10,000 nM	>10,000 nM	Radioligand Displacement

Table 1: Comparative binding affinity and functional inhibition of **Vercirnon** across various chemokine receptors. Data compiled from multiple sources.

Signaling Pathway Comparison: CCR9 vs. CCR7

To understand the potential functional consequences of **Vercirnon**'s cross-reactivity with CCR7, it is essential to compare the signaling pathways of both receptors.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Vercirnon (EVT-285984) | 698394-73-9 [evitachem.com]
- 2. What are CCR9 antagonists and how do they work? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Vercirnon's Cross-Reactivity Profile: A Comparative Analysis with Other Chemokine Receptors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683812#cross-reactivity-studies-of-vercirnon-with-other-chemokine-receptors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

